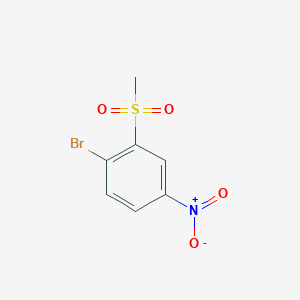

1-Bromo-2-methanesulfonyl-4-nitrobenzene

Description

Historical Development of Multifunctionalized Benzene (B151609) Derivatives

The journey into multifunctionalized benzene derivatives began with the discovery of benzene itself by Michael Faraday in 1825. schoolwires.netscribd.combritannica.com The elucidation of its cyclic, alternating double-bond structure, famously proposed by August Kekulé in 1865, laid the groundwork for understanding aromaticity and opened the door to modern organic chemistry. scribd.comyoutube.com Initially, benzene was recognized for its remarkable stability and unreactivity compared to other unsaturated hydrocarbons. schoolwires.net However, the development of electrophilic aromatic substitution (EAS) reactions—such as halogenation, nitration, and sulfonation—provided chemists with the tools to systematically modify the benzene ring. pbworks.com

The challenge then shifted to controlling the position of incoming substituents on an already modified ring. Understanding the directing effects of different functional groups became paramount. This knowledge allowed for the logical, stepwise construction of di-, tri-, and even hexa-substituted benzenes. sciencedaily.com The ability to program the synthesis of benzene derivatives with multiple, distinct functional groups has enabled access to novel organic materials for pharmaceuticals, agrochemicals, and electronics. sciencedaily.com

Significance of Bromo, Methanesulfonyl, and Nitro Functional Groups in Aromatic Systems

The specific combination of bromo, methanesulfonyl, and nitro groups in 1-Bromo-2-methanesulfonyl-4-nitrobenzene creates a molecule with a unique and powerful reactivity profile. Each functional group contributes distinct electronic and steric properties that are strategically leveraged in synthesis.

Nitro Group (–NO₂) : The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. numberanalytics.comwikipedia.org This property makes the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). blogspot.comnumberanalytics.comwikipedia.org The nitro group is a meta-director in EAS reactions. blogspot.commasterorganicchemistry.com Furthermore, its ability to be readily reduced to an amino group (–NH₂) provides a critical pathway for functional group interconversion, transforming an electron-withdrawing director into a potent electron-donating, ortho-para director. numberanalytics.comwikipedia.orgias.ac.in

Bromo Group (–Br) : As a halogen, bromine exerts a dual electronic effect. It is strongly electronegative, withdrawing electron density from the ring inductively (a sigma-withdrawing effect), which deactivates the ring towards EAS compared to benzene. stackexchange.commasterorganicchemistry.com However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (a pi-donating effect), directing incoming electrophiles to the ortho and para positions. pbworks.comstackexchange.com In the context of SNAr, bromide is an excellent leaving group. The bromo group can also participate in various carbon-carbon bond-forming cross-coupling reactions.

Methanesulfonyl Group (–SO₂CH₃) : Often called a mesyl group, this is another powerful electron-withdrawing group. ontosight.ai It is highly stable and serves as an excellent leaving group in nucleophilic substitution reactions. ontosight.aichemeurope.com In organic synthesis, it can also be used as a protecting group for alcohols and amines. ontosight.aichemeurope.comwikipedia.org Its introduction is typically achieved using methanesulfonyl chloride (MsCl). ontosight.aiwikipedia.org

Electronic and Steric Effects in Aromatic Reactivity

The reactivity of a substituted benzene ring is governed by the interplay of electronic and steric effects imparted by its substituents.

Electronic Effects: These effects determine the electron density of the aromatic ring and its susceptibility to attack by either electrophiles or nucleophiles.

Inductive Effect: This is the withdrawal or donation of electrons through the sigma bonds. The nitro, methanesulfonyl, and bromo groups are all inductively electron-withdrawing due to the high electronegativity of the oxygen, sulfur, and bromine atoms relative to carbon.

Resonance Effect: This involves the delocalization of pi-electrons between the substituent and the aromatic ring. The nitro and methanesulfonyl groups are strongly electron-withdrawing by resonance, pulling electron density out of the ring and creating partial positive charges at the ortho and para positions. nih.gov The bromo group, conversely, is weakly resonance-donating, pushing electron density into the ring, particularly at the ortho and para positions. stackexchange.com For halogens, the strong inductive deactivation generally outweighs the weaker resonance activation. stackexchange.com

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Influence (for EAS) |

|---|---|---|---|---|

| Nitro (–NO₂) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | Meta masterorganicchemistry.com |

| Methanesulfonyl (–SO₂CH₃) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | Meta masterorganicchemistry.com |

| Bromo (–Br) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para masterorganicchemistry.com |

Steric Effects: The physical size of substituents can hinder the approach of a reagent, particularly at the adjacent ortho positions. masterorganicchemistry.comaip.org In ortho-substituted compounds, the proximity of the two groups can lead to unique interactions that influence the molecule's conformation and reactivity, a phenomenon known as the "ortho effect". ontosight.ai For example, a bulky group can block an ortho position, favoring substitution at the more accessible para position. masterorganicchemistry.comnumberanalytics.com The dihedral angle between a nitro group and the benzene ring is sensitive to the chemical environment, especially the presence of an ortho group. nih.gov

Strategic Role in Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. pressbooks.pubyoutube.com Multifunctionalized benzenes are central to this process, as the directing effects of their substituents dictate the order in which new groups must be introduced. pressbooks.pub

The bromo, methanesulfonyl, and nitro groups are powerful tools in retrosynthesis:

Directing Group Control: A synthetic route must be designed so that the directing effects of the groups already on the ring guide the next substituent to the desired position. For instance, to synthesize a meta-disubstituted product, one would typically introduce a meta-director first. youtube.com

Functional Group Interconversion (FGI): This is a key strategy where one functional group is converted into another to change its directing effect. ias.ac.in A classic example is the reduction of a meta-directing nitro group to an ortho, para-directing amino group. ias.ac.in

Blocking Groups: Sometimes, a functional group is temporarily introduced to block a reactive position (e.g., the para position), forcing a subsequent reaction to occur at an ortho position. The blocking group is then removed later in the synthesis. Sulfonyl groups can serve this purpose. masterorganicchemistry.com

The synthesis of a trisubstituted benzene like this compound requires careful planning of the sequence of bromination, sulfonation, and nitration to achieve the specific 1,2,4-substitution pattern.

Current Research Trends in Ortho-Substituted Aromatic Compounds

Research into ortho-substituted aromatic compounds remains a vibrant area of organic chemistry. A key focus is understanding and exploiting the "ortho effect," where through-space interactions between adjacent substituents can lead to unique reactivity and physical properties not seen in their meta or para isomers. ontosight.ai This effect is critical in fields ranging from drug design to materials science. ontosight.ai

Current research trends include:

Developing novel synthetic methods for the selective synthesis of ortho-substituted compounds.

Investigating the impact of ortho-substitution on the catalytic activity of aromatic molecules. For example, ortho-substituted aromatic thiols have been studied for their ability to enhance protein-folding rates. science.gov

Designing complex, highly substituted aromatic materials with tailored electronic and photophysical properties, where the precise arrangement of multiple substituents is crucial. sciencedaily.com

Rationale and Research Objectives for this compound

The specific structure of this compound makes it a compound of significant interest for synthetic chemists. The rationale for its study is based on the powerful synergistic effects of its three functional groups.

Rationale: The molecule is engineered for high reactivity in specific, synthetically useful transformations. The presence of two potent electron-withdrawing groups (nitro and methanesulfonyl) at the para and ortho positions, respectively, renders the aromatic ring extremely electron-deficient. This electronic arrangement strongly activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atom at position 1 is positioned as an excellent leaving group, and its displacement by a nucleophile is highly favored due to the ability of the ortho-sulfonyl and para-nitro groups to stabilize the resulting negatively charged intermediate (a Meisenheimer complex).

Research Objectives: The primary research objective for a compound like this compound is to explore its utility as a versatile synthetic intermediate. Specific objectives would include:

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRWEWCOYBUVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectrometry

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. While specific experimental FT-IR and FT-Raman data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene are not widely available in the public domain, the expected characteristic frequencies can be predicted based on the analysis of structurally similar compounds.

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its functional groups.

Nitro (-NO₂) Group: The nitro group typically exhibits two prominent stretching vibrations: the asymmetric stretching (νₐₛ) and the symmetric stretching (νₛ). For aromatic nitro compounds, the νₐₛ(NO₂) band is generally observed in the range of 1500-1570 cm⁻¹, while the νₛ(NO₂) band appears between 1300-1370 cm⁻¹. These bands are expected to be strong in the infrared spectrum.

Methanesulfonyl (-SO₂CH₃) Group: The methanesulfonyl group also has characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. The asymmetric stretching (νₐₛ(SO₂)) is typically found in the 1300-1350 cm⁻¹ region, often appearing as a strong band in the IR spectrum. The symmetric stretching (νₛ(SO₂)) occurs in the 1120-1160 cm⁻¹ range.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected in the lower frequency region of the mid-infrared spectrum, typically between 500 and 600 cm⁻¹. This band is often of medium to strong intensity.

The expected vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretching (νₐₛ) | 1500 - 1570 |

| Symmetric Stretching (νₛ) | 1300 - 1370 | |

| Methanesulfonyl (-SO₂CH₃) | Asymmetric Stretching (νₐₛ) | 1300 - 1350 |

| Symmetric Stretching (νₛ) | 1120 - 1160 | |

| Carbon-Bromine (C-Br) | Stretching (ν) | 500 - 600 |

The vibrational spectra can also offer insights into the molecule's conformation, particularly the orientation of the methanesulfonyl and nitro groups relative to the benzene (B151609) ring. The presence of these bulky and electron-withdrawing groups ortho and para to each other can lead to steric hindrance and electronic interactions, which may cause shifts in the expected vibrational frequencies. For instance, any steric strain could affect the planarity of the nitro group with the benzene ring, which in turn would influence the position and intensity of its stretching bands. Intramolecular interactions, such as weak hydrogen bonds between the methyl group protons and the oxygen atoms of the nitro group, could also be investigated through subtle shifts in the C-H stretching and bending vibrations. However, without experimental data, a detailed analysis remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide information about the electronic environment of the aromatic and methyl protons. The aromatic region of the spectrum is expected to show signals for the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and methanesulfonyl groups, these protons would be deshielded and resonate at a lower field (higher ppm values).

The proton at C5, being ortho to the nitro group and meta to the methanesulfonyl group, is expected to be the most deshielded.

The proton at C3, being ortho to the methanesulfonyl group and meta to the nitro group, would also be significantly deshielded.

The proton at C6, being ortho to the bromine and meta to the nitro group, would likely be the least deshielded of the aromatic protons.

The methyl protons of the -SO₂CH₃ group would appear as a singlet, typically in the range of 3.0-3.5 ppm.

A hypothetical ¹H NMR data table is presented below based on estimations from similar structures.

| Proton Assignment | Multiplicity | Estimated Chemical Shift (ppm) |

| H-3 | Doublet | 8.2 - 8.4 |

| H-5 | Doublet | 8.5 - 8.7 |

| H-6 | Doublet | 7.9 - 8.1 |

| -SO₂CH₃ | Singlet | 3.2 - 3.4 |

The ¹³C NMR spectrum would show seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbons directly attached to the electron-withdrawing nitro (C4) and methanesulfonyl (C2) groups would be significantly deshielded.

The carbon attached to the bromine (C1) would also show a characteristic chemical shift.

The remaining aromatic carbons (C3, C5, C6) would resonate at positions determined by the combined electronic effects of the substituents.

The methyl carbon of the -SO₂CH₃ group is expected to appear in the range of 40-45 ppm.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the aromatic ring and the methanesulfonyl group, and for assigning the quaternary carbons (C1, C2, and C4). For example, correlations from the methyl protons to the carbon of the methanesulfonyl group (C-S) and to C2 of the aromatic ring would be expected.

The application of these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Specific experimental UV-Visible absorption data for this compound is not available in the reviewed literature. However, the electronic absorption properties can be inferred from the behavior of related substituted nitrobenzenes.

The UV-Vis spectra of nitrobenzene (B124822) derivatives are characterized by distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. cdnsciencepub.comacs.org The electronic structure of nitrobenzene itself gives rise to several absorption bands, with strong absorptions typically observed around 240 nm and 193 nm, and weaker bands at higher wavelengths like 280 nm and 350 nm. acs.orgnih.gov

The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. For para-substituted nitrobenzenes with an electron-donating group, a strong intramolecular charge-transfer band is often observed. acs.org The methanesulfonyl (-SO2CH3) group is a strong electron-withdrawing group, while the bromo (-Br) group is also electron-withdrawing through induction but can be a weak π-donor through resonance. The combination of these groups with the strongly electron-withdrawing nitro (-NO2) group would be expected to modulate the electronic transitions of the benzene ring. The resulting spectrum is a complex interplay of these substituent effects on the molecular orbitals of the compound. cdnsciencepub.comdocumentsdelivered.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Specific High-Resolution Mass Spectrometry data and detailed fragmentation pathway analysis for this compound have not been documented in the surveyed scientific literature. The following analysis is based on established fragmentation patterns for related functional groups.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule from its accurate mass. For this compound (C7H6BrNO4S), HRMS would confirm its molecular formula by providing an exact mass measurement that accounts for the isotopic distribution of bromine (79Br and 81Br), which would result in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity. openstax.org

The fragmentation of aromatic nitro compounds upon ionization in a mass spectrometer often involves characteristic losses of the nitro group constituents. miamioh.eduresearchgate.net Common fragmentation pathways include the loss of NO2 (a loss of 46 Da) or the loss of NO (a loss of 30 Da). researchgate.net Aromatic sulfones can also undergo specific cleavages, often involving the rearrangement of oxygen atoms and cleavage of the carbon-sulfur and sulfur-oxygen bonds. For aromatic halides, a primary fragmentation pathway is the loss of the halogen atom. libretexts.org

A plausible fragmentation pathway for this compound would likely involve initial cleavages related to the nitro and sulfonyl groups, such as the loss of NO2, followed by subsequent fragmentation of the remaining structure.

X-ray Crystallography of this compound and Related Structures

A definitive crystal structure for this compound is not publicly available. However, detailed crystallographic data from closely related compounds, such as 1-bromo-4-methyl-2-nitrobenzene and 1-methylsulfonyl-4-nitrobenzene , provide a strong basis for understanding the solid-state conformation and geometry of the target molecule.

Determination of Crystal System and Space Group

The arrangement of molecules in a crystal lattice is defined by the crystal system and space group. Analysis of related structures reveals that substituted bromonitrobenzenes and methanesulfonyl nitrobenzenes commonly crystallize in monoclinic or orthorhombic systems.

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-bromo-4-methyl-2-nitrobenzene | C7H6BrNO2 | Orthorhombic | Pna21 | researchgate.net |

| 1-methylsulfonyl-4-nitrobenzene | C7H7NO4S | Monoclinic | P21/c | nih.gov |

Elucidation of Molecular Conformation and Geometry in the Solid State

X-ray crystallography provides precise data on the three-dimensional arrangement of atoms within a molecule, including the orientation of substituent groups and exact measurements of bond lengths and angles.

Analysis of Dihedral Angles between the Aromatic Ring and Substituents (e.g., nitro group, methanesulfonyl group)

The spatial orientation of the nitro and methanesulfonyl groups relative to the benzene ring is a key structural feature. Steric hindrance between adjacent bulky groups often forces one or both groups to twist out of the plane of the aromatic ring.

In the structure of 1-bromo-4-methyl-2-nitrobenzene, the nitro group is positioned ortho to the bromine atom. The dihedral angle between the plane of this nitro group and the phenyl ring is 14.9 (11)°. nih.gov This deviation from coplanarity is a common feature in ortho-substituted nitrobenzenes. nih.gov Similarly, in 1-methylsulfonyl-4-nitrobenzene, the nitro group is twisted by 10.2 (5)° out of the plane of the benzene ring. nih.gov These findings suggest that the nitro group in this compound is also likely twisted out of the benzene plane. The methanesulfonyl group would also be expected to adopt a non-planar conformation relative to the ring.

| Compound | Substituent Groups | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-bromo-4-methyl-2-nitrobenzene | Nitro group vs. Phenyl ring | 14.9 (11) | nih.gov |

| 1-methylsulfonyl-4-nitrobenzene | Nitro group vs. Benzene ring | 10.2 (5) | nih.gov |

Precise Measurement of Bond Lengths and Bond Angles

The precise bond lengths and angles within the related molecules are consistent with established values for substituted benzene derivatives. The geometry of the methanesulfonyl group in 1-methylsulfonyl-4-nitrobenzene and the C-Br bond in 1-bromo-4-methyl-2-nitrobenzene provide direct insight into the expected metrics for the target compound.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 1-methylsulfonyl-4-nitrobenzene | S-O Bond Length (Å) | ~1.43 - 1.44 | nih.gov |

| S-C(aromatic) Bond Length (Å) | ~1.76 | nih.gov | |

| O-S-O Bond Angle (°) | ~118 | nih.gov | |

| 1-bromo-4-methyl-2-nitrobenzene | C-Br Bond Length (Å) | ~1.89 | researchgate.net |

| N-O Bond Length (Å) | ~1.22 | researchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a combination of moderately strong and weak non-covalent interactions, driven by the distinct electronic properties of its substituents: the bromine atom, the methanesulfonyl group, and the nitro group.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the bromine atom, covalently bonded to the electron-deficient aromatic ring, is a potential halogen bond donor. The most likely halogen bond acceptors within the structure are the electronegative oxygen atoms of the nitro and methanesulfonyl groups on neighboring molecules.

Evidence from analogous structures strongly supports the presence of such interactions. For instance, in the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, a weak intermolecular Br···O interaction is observed between the bromine atom and an oxygen atom of the methanesulfonyl group of an adjacent molecule. nih.govresearchgate.net The measured distance for this interaction is 3.286 (4) Å, which is significantly shorter than the sum of the van der Waals radii of bromine and oxygen (~3.37 Å), confirming its status as a stabilizing halogen bond. nih.govresearchgate.net Given the structural similarities, it is highly probable that similar Br···O interactions, involving either the sulfonyl or nitro oxygens, are a key feature in the crystal packing of this compound.

| Interacting Atoms | Compound | Interaction Distance (Å) | Sum of van der Waals Radii (Å) |

|---|---|---|---|

| Br···O | 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene | 3.286 (4) | ~3.37 |

While lacking conventional hydrogen bond donors (like -OH or -NH), the structure of this compound can be stabilized by a network of weak C—H···O hydrogen bonds. The aromatic protons (C-H) and the methyl protons of the sulfonyl group (CH₃) can act as weak donors, interacting with the oxygen atoms of the nitro and sulfonyl groups on adjacent molecules.

The aromatic ring in this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups. This electronic character significantly influences the nature of any potential π-stacking interactions.

Instead of the typical π-π stacking seen in electron-rich aromatic systems, the interactions in this case are more likely to be offset or slipped-parallel arrangements. Computational studies on the nitrobenzene dimer show that slipped-parallel orientations are significantly stabilized by dispersion interactions, which are more important than electrostatic forces despite the presence of the polar nitro group. The interaction energy for the most stable antiparallel nitrobenzene dimer has been calculated to be -6.81 kcal/mol, which is substantially larger than that of the benzene dimer. This suggests that the electron-poor nature of the ring in this compound could lead to strong, stabilizing slipped-stacking arrangements with neighboring rings, contributing significantly to the crystal's lattice energy.

Impact of Substituent Effects on Crystallographic Parameters

The three substituents on the benzene ring—bromo, methanesulfonyl, and nitro—each exert considerable electronic and steric influence, leading to predictable distortions in the molecule's crystallographic parameters compared to unsubstituted benzene.

The powerful electron-withdrawing nature of the nitro and methanesulfonyl groups is known to cause significant changes in the geometry of the benzene ring. These groups tend to shorten the adjacent C-C bonds and lengthen the C-C bonds further away, leading to a distortion from perfect hexagonal symmetry.

Furthermore, steric hindrance between adjacent bulky groups forces them to twist out of the plane of the aromatic ring. The dihedral angle between the nitro group and the phenyl ring is particularly sensitive to the chemical environment, especially the nature of the ortho substituent. nih.gov In 1-bromo-4-methyl-2-nitrobenzene, this dihedral angle is 14.9 (11)°. nih.govresearchgate.net For this compound, the methanesulfonyl group is ortho to the bromine and meta to the nitro group. Significant twisting of both the nitro and methanesulfonyl groups relative to the benzene ring plane is expected to relieve steric strain. In the structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the dihedral angle between the benzene ring and the O—S—O plane of the methanesulfonyl group is a substantial 49.06 (3)°. nih.govresearchgate.net A similar out-of-plane orientation is expected for the methanesulfonyl group in the title compound.

| Compound | Groups | Dihedral Angle (°) |

|---|---|---|

| 1-bromo-4-methyl-2-nitrobenzene | Nitro group vs. Phenyl ring | 14.9 (11) |

| 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene | Methanesulfonyl group vs. Benzene ring | 49.06 (3) |

These substituent-induced effects on molecular geometry are critical as they directly influence the efficacy of the intermolecular interactions discussed previously, ultimately dictating the final three-dimensional crystal lattice.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene |

| 1-bromo-4-methyl-2-nitrobenzene |

| 1-methylsulfonyl-4-nitrobenzene |

| Benzene |

| Nitrobenzene |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. However, the benzene ring of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is exceptionally deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups.

The position of any potential further substitution on the aromatic ring is controlled by the directing effects of the existing substituents. Each group exerts its influence through a combination of inductive and resonance effects.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less nucleophilic. makingmolecules.com However, they are ortho-, para-directors because the lone pairs on the bromine atom can donate electron density through resonance (+R), which helps stabilize the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comlibretexts.org

Methanesulfonyl Group (-SO₂CH₃): The sulfonyl group is strongly deactivating. The sulfur atom, being in a high oxidation state and bonded to two highly electronegative oxygen atoms, exerts a powerful electron-withdrawing inductive effect (-I). It also deactivates through resonance (-R), pulling π-electrons out of the aromatic system. This combined effect significantly reduces the ring's electron density and directs incoming electrophiles to the meta position. makingmolecules.com

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution. youtube.com It strongly withdraws electron density from the ring both inductively (-I) and through resonance (-R). makingmolecules.comyoutube.com This deactivation makes reactions much slower and require harsher conditions compared to benzene. msu.edu The nitro group is a meta-director. youtube.com

The combined influence of these three groups renders the aromatic ring extremely electron-deficient and thus highly unreactive towards electrophiles.

| Substituent | Inductive Effect | Resonance Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -SO₂CH₃ (Methanesulfonyl) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Considering the directing effects, any incoming electrophile (E⁺) would be directed to the positions meta to the strongest deactivators (the nitro and sulfonyl groups) and ortho/para to the bromo group. In this compound, the available positions for substitution are C-3, C-5, and C-6.

Position C-3 is meta to the nitro group and ortho to the sulfonyl group.

Position C-5 is meta to the bromo group and ortho to the nitro group.

Position C-6 is ortho to the bromo group and meta to the sulfonyl group.

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction mechanism requires the aromatic ring to be electron-poor to be attacked by a nucleophile. masterorganicchemistry.com The presence of strong electron-withdrawing groups is essential for this pathway. nih.gov In this compound, the methanesulfonyl group at C-2 and the nitro group at C-4 powerfully withdraw electron density from the ring.

This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. stackexchange.com In this molecule, the bromine atom at C-1 has an ortho methanesulfonyl group and a para nitro group. This specific arrangement is ideal for activating the C-1 position for nucleophilic attack. The electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govquora.com This stabilization lowers the activation energy of the reaction, allowing it to proceed. stackexchange.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the C-1 position bonded to bromine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-sulfonyl and para-nitro groups.

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the bromide ion (Br⁻).

The bromine atom is a good leaving group, and its displacement is facilitated by the strong activation provided by the other substituents. This makes this compound a valuable substrate for synthesizing a variety of polysubstituted aromatic compounds by introducing different nucleophiles at the C-1 position.

| Activated Substrate Example | Nucleophile | Typical Product | Significance |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Ammonia (NH₃) | 2,4-Dinitroaniline | Demonstrates displacement of a halogen by an amine. |

| 1-Fluoro-4-nitrobenzene | Methoxide (CH₃O⁻) | 4-Nitroanisole | Illustrates the reaction with an oxygen nucleophile. |

| 1-Bromo-4-nitrobenzene (B128438) | Hydroxide (B78521) (OH⁻) | 4-Nitrophenol | Shows the formation of a phenol (B47542) derivative. chegg.com |

| 1-Chloro-2,4-dinitrobenzene | Thiols (RSH) | 2,4-Dinitrophenyl thioether | Highlights the reactivity with sulfur nucleophiles. nih.gov |

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to an amino group (-NH₂), a transformation that is fundamental in organic synthesis, particularly for the production of anilines. askiitians.com A variety of reagents can accomplish this reduction, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.

For this compound, a key challenge is to selectively reduce the nitro group without affecting the bromo or methanesulfonyl substituents.

Catalytic Hydrogenation: This is a common and clean method. Using catalysts like Palladium on carbon (Pd/C) with H₂ gas is highly effective for nitro reduction. commonorganicchemistry.com However, it can sometimes lead to the hydrogenolysis (cleavage) of carbon-halogen bonds (dehalogenation). To avoid this, catalysts like Raney Nickel can be used, which are less prone to causing dehalogenation. commonorganicchemistry.com

Metal/Acid Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are very effective for converting aromatic nitro compounds to anilines. askiitians.comvedantu.com

Tin(II) Chloride (SnCl₂): This reagent provides a milder method for the chemoselective reduction of nitro groups. commonorganicchemistry.com It is particularly useful when other reducible groups are present that might not be stable to harsher conditions. acsgcipr.org

Sodium Sulfide (B99878) (Na₂S): This reagent can be useful when acidic conditions or hydrogenation are not compatible with the substrate. It can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The reduction of this compound would yield 5-bromo-2-methanesulfonylaniline, a valuable intermediate for further synthetic transformations. The sulfonyl group is generally stable under these reducing conditions.

| Reagent | Typical Conditions | Selectivity Profile |

|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Highly efficient; may cause dehalogenation of C-Br bond. commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, solvent (e.g., Ethanol) | Effective for nitro reduction; less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com |

| Sn / HCl or Fe / HCl | Metal powder in concentrated HCl | Classic, robust method. Tolerates many functional groups. askiitians.comvedantu.com |

| SnCl₂ | SnCl₂·2H₂O in solvent (e.g., Ethanol, Ethyl Acetate) | Mild and chemoselective; good for substrates with sensitive groups. commonorganicchemistry.comacsgcipr.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | A mild reducing agent often used for nitro groups. |

Formation of Amino Derivatives

The reduction of the nitro group to a primary amine is a common and well-documented transformation for this compound, yielding 5-Bromo-2-(methylsulfonyl)aniline. This reaction is a key step in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. A standard and effective method involves the use of a metal in the presence of a proton source.

Detailed research findings have demonstrated the successful conversion using iron powder. The reaction proceeds efficiently in a mixed solvent system of ethanol and water, with ammonium (B1175870) chloride serving as a proton donor. This method is favored for its chemoselectivity, as it reduces the nitro group without affecting the bromine atom or the methanesulfonyl group.

| Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Iron powder, Ammonium chloride | Ethanol/Water | Reflux | 5-Bromo-2-(methylsulfonyl)aniline | High |

Other established methods for nitro group reduction, such as catalytic hydrogenation (e.g., H₂/Pd/C or Raney Nickel) or the use of other metals like tin (Sn) or zinc (Zn) in acidic media, are also expected to be effective. However, care must be taken with catalytic hydrogenation, as some catalysts, particularly palladium on carbon, can sometimes lead to dehalogenation (loss of the bromine atom) as a side reaction.

Selective Reduction to Azoxy, Azo, or Hydrazobenzene (B1673438) Intermediates

The complete reduction of a nitro group to an amine proceeds through several intermediates, including nitroso, hydroxylamino, azoxy, azo, and hydrazo species. By carefully selecting the reducing agent and reaction conditions, it is possible to halt the reduction at these intermediate stages.

While specific studies on this compound are not widely documented for these partial reductions, general methodologies for substituted nitroarenes can be applied. For instance, the reduction of aromatic nitro compounds to symmetrical azoxy derivatives can be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts like bismuth powder. tandfonline.comresearchgate.net This method is known to be selective for the formation of the azoxy linkage.

Another approach involves using sodium borohydride in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, which can yield either azo or azoxy derivatives depending on the specific substrate and conditions. acs.org The proposed pathway for these transformations involves the initial reduction of the nitro group to a nitroso and a hydroxylamine (B1172632) intermediate, which then condense to form the azoxy compound. Further controlled reduction can lead to the azo and subsequently the hydrazobenzene derivative.

| Target Product | Potential Reagents | General Conditions | Key Intermediate Steps |

|---|---|---|---|

| Azoxy derivative | NaBH₄ / Bismuth powder | Methanol, Room Temperature | Nitro -> Nitroso + Hydroxylamine -> Azoxy |

| Azo/Azoxy derivative | NaBH₄ in DMSO or Sulfolane | Room Temperature | Dependent on substrate and precise conditions |

Reactions Involving the Sulfonyl Group

The methanesulfonyl group is generally stable, but its presence influences the reactivity of the molecule and can itself be a site for transformation.

Modifications and Transformations of the Methyl Group within the Sulfonyl Moiety

The protons on the methyl group attached to the sulfonyl moiety are acidic due to the strong electron-withdrawing effect of the SO₂ group. This acidity allows for deprotonation by a suitable base, generating a carbanion that can react with various electrophiles. This pathway enables the elaboration of the methyl group.

For example, α-halogenation of alkyl aryl sulfones can be achieved using reagents like carbon tetrachloride (for chlorination) or bromotrichloromethane (B165885) (for bromination) in the presence of a strong base such as potassium hydroxide in tert-butanol. nih.gov This reaction proceeds via a radical-anion radical pair mechanism initiated by the deprotonation of the α-carbon. nih.gov It is plausible that this compound could undergo similar α-halogenation on its methyl group under these conditions.

Furthermore, the α-alkylation of sulfones using alcohols as alkylating agents, catalyzed by manganese complexes, represents another potential transformation. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the α-sulfonyl carbanion, followed by reduction of the resulting adduct.

Exploration of the Sulfonyl Group as a Leaving Group

In nucleophilic aromatic substitution (SNAr) reactions, a leaving group on an aromatic ring is displaced by a nucleophile. This reaction is highly favored when the ring is activated by strong electron-withdrawing groups, particularly those located ortho and para to the leaving group.

In this compound, the methanesulfonyl group is positioned ortho to the bromine and meta to the nitro group. More significantly, the bromine atom is ortho to one activating group (sulfonyl) and para to another (nitro). The sulfonyl group itself is para to the nitro group. This electronic arrangement makes both the bromine and the sulfonyl group potential leaving groups. The sulfonyl group (RSO₂⁻) is an effective leaving group, stabilized by resonance. Given the strong activation provided by the para-nitro group, it is conceivable that the methanesulfonyl group could be displaced by potent nucleophiles, such as thiolates or alkoxides, under appropriate conditions. acs.org

Transformations of the Bromine Atom

The bromine atom is a classic functional group in organic synthesis, primarily serving as a handle for forming new carbon-carbon or carbon-heteroatom bonds.

Formation of Organometallic Reagents (e.g., Grignard or Organolithium)

The conversion of an aryl bromide to an organometallic species, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), is a fundamental transformation. However, this reaction is generally incompatible with the presence of an electrophilic nitro group. stackexchange.com The highly nucleophilic and basic carbanionic center of the organometallic reagent would readily react with the electron-deficient nitro group rather than being formed. rsc.org

Therefore, direct treatment of this compound with magnesium or lithium metal is not expected to yield the corresponding organometallic reagent. The nitro group would need to be reduced first, for instance to an amino group, which is more compatible with organometallic reagent formation, although the acidic protons of the amine would still need to be considered.

Recent advances have shown that it is possible to generate and trap highly reactive organolithium compounds bearing nitro groups by using flow microreactors. flowfrontier.co.jp These systems allow for extremely short reaction times (on the order of milliseconds) at low temperatures, enabling the lithium-halogen exchange to occur and the resulting aryllithium to be trapped by an electrophile before it has a chance to react intramolecularly or with other starting material. flowfrontier.co.jp While theoretically possible, this remains a specialized technique and is not a conventional method for this transformation.

Application in Coupling Reactions with Various Nucleophiles

The chemical compound this compound is a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the presence of two potent electron-withdrawing groups: a nitro group (NO₂) at the para-position and a methanesulfonyl group (SO₂CH₃) at the ortho-position relative to the bromine atom. These groups synergistically reduce the electron density of the benzene ring, particularly at the carbon atom bonded to the bromine, making it highly susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group, facilitating the substitution reaction.

While specific research detailing an extensive range of coupling reactions for this compound is not widely documented in publicly available literature, its reactivity can be confidently predicted based on the well-established principles of nucleophilic aromatic substitution and the behavior of similarly substituted aromatic compounds. The primary transformation pathway involves the displacement of the bromide ion by a variety of nucleophiles, leading to the formation of a diverse array of substituted benzene derivatives.

Theoretical Reactivity and Expected Products:

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the nitro and methanesulfonyl groups.

With Amine Nucleophiles (N-Arylation): Reaction with primary and secondary amines, including anilines and various aliphatic amines, is expected to yield the corresponding N-substituted 2-methanesulfonyl-4-nitroaniline derivatives. These reactions are fundamental in the synthesis of complex amines and are often carried out in the presence of a base to neutralize the hydrogen bromide formed.

With Thiol Nucleophiles (S-Arylation): Thiophenols and other thiol-containing compounds are anticipated to react readily with this compound to form the corresponding aryl thioethers. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

With Oxygen Nucleophiles (O-Arylation): Phenoxides and alkoxides can also serve as effective nucleophiles, leading to the formation of diaryl ethers and alkyl aryl ethers, respectively. These reactions often require elevated temperatures to proceed efficiently.

Catalyzed Coupling Reactions:

In addition to traditional SNAr reactions, modern cross-coupling methodologies can also be applied to enhance the scope and efficiency of the coupling process.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. It would allow for the coupling of a wide range of amines, including those that are less nucleophilic, with this compound under relatively mild conditions.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. This methodology could be employed for the coupling of phenols and amines with the target compound, often at higher temperatures than palladium-catalyzed reactions.

Due to the lack of specific experimental data in the literature for the coupling reactions of this compound, a data table of detailed research findings cannot be provided at this time. The information presented is based on established principles of organic chemistry and the known reactivity of analogous compounds.

Computational Chemistry and Quantum Mechanical Insights

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. For 1-bromo-2-methanesulfonyl-4-nitrobenzene, the MEP surface would likely reveal distinct regions of positive, negative, and neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding interactions within a molecule. In this compound, NBO analysis would elucidate the nature of the covalent bonds and the extent of electron sharing between atoms.

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound possesses a π-conjugated benzene (B151609) ring substituted with a strong electron-withdrawing nitro group and a methanesulfonyl group, along with a bromine atom. This "push-pull" electronic structure is a common feature in molecules with significant NLO activity. Computational studies on similar nitroaromatic compounds have shown that they can exhibit considerable first hyperpolarizability (β), a key measure of NLO activity. A theoretical investigation of this compound would likely involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material.

Calculation of Thermochemical and Thermodynamic Properties

Computational methods can be employed to calculate the thermochemical and thermodynamic properties of this compound, providing valuable data for understanding its stability and behavior under different temperature conditions. These calculations are typically performed using density functional theory (DFT) or other quantum mechanical methods.

The standard enthalpy of formation, entropy, and Gibbs free energy can be computed at various temperatures. This data is essential for predicting the spontaneity of reactions involving this compound and for understanding its thermal stability. The heat capacity at constant pressure (Cp) and constant volume (Cv) can also be determined, offering insights into how the molecule's energy changes with temperature.

Table 1: Predicted Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 298.15 | - | - | - |

| 400 | - | - | - |

| 500 | - | - | - |

Note: The values in the table are placeholders and would need to be determined through specific quantum mechanical calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent or in the solid state).

By simulating the motion of the atoms over time, it would be possible to explore the molecule's conformational landscape and identify the most stable conformations. The simulations would also reveal the nature of intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and van der Waals forces, which govern the bulk properties of the substance. Understanding these interactions is crucial for predicting physical properties like melting point, boiling point, and solubility.

Synthetic Utility and Emerging Applications in Advanced Organic Synthesis

Precursor for Agrochemicals

The structural framework of 1-Bromo-2-methanesulfonyl-4-nitrobenzene, featuring a combination of a halogen, a sulfone, and a nitro group, makes it an important precursor in the synthesis of active ingredients for the agrochemical industry. These functional groups serve as reactive handles for constructing more complex molecular architectures required for herbicidal and insecticidal activity.

Intermediate in Herbicide Synthesis (e.g., Topramezone)

While direct synthesis routes for the herbicide Topramezone using this compound are not widely documented, structurally similar compounds are crucial in its production. For instance, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene is a recognized key intermediate in the synthesis of Topramezone. nih.govstackexchange.com Topramezone is a post-emergence herbicide used for controlling grass and broadleaf weeds in corn crops. mdpi.com Its mechanism of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in susceptible plants. mdpi.comspecificpolymers.com

The synthesis of Topramezone illustrates how bromo-methanesulfonyl benzene (B151609) derivatives function as foundational scaffolds. The process typically involves multiple steps, including S-oxidation of a thioether to form the methanesulfonyl group and subsequent catalytic carboxylation where the bromine atom is substituted. specificpolymers.com

Table 1: Role of Bromo-Methanesulfonyl-Benzene Derivatives in Herbicide Synthesis

| Herbicide | Intermediate Class | Key Functional Groups Utilized | Mechanism of Action |

|---|

Component in the Synthesis of Insecticides (e.g., pyrethroid related structures)

In the field of insecticides, related nitroaromatic compounds serve as vital intermediates. A notable example is the use of 1-Bromo-4-methyl-2-nitrobenzene as a synthetic intermediate for producing the alcohol moiety of certain pyrethroid insecticides. researchgate.net Pyrethroids are a major class of synthetic insecticides that are analogues of the natural pyrethrins (B594832) found in chrysanthemum flowers. chemicalbook.com They are valued for their high potency against a wide range of insects and low toxicity to mammals. researchgate.net

The synthesis of these complex molecules often involves building upon a substituted benzene ring. The nitro and bromo groups on the precursor can be chemically modified through a series of reactions to construct the final, intricate structure of the pyrethroid ester.

Building Block for Complex Pharmaceutical Intermediates and Bioactive Scaffolds

This compound is classified by chemical suppliers as an organic building block and a pharmaceutical intermediate, highlighting its role in the discovery and development of new therapeutic agents. The molecule's architecture is well-suited for creating complex and biologically active scaffolds.

The compound's utility in pharmaceutical synthesis stems from its inherent reactivity:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom is positioned ortho to one electron-withdrawing group (methanesulfonyl) and para to another (nitro). This arrangement strongly activates the carbon-bromine bond towards nucleophilic attack, allowing for the facile introduction of various functionalities. stackexchange.com This reaction is a cornerstone of medicinal chemistry for building complex molecular frameworks.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (B41778) derivative. Aromatic amines are fundamental precursors for a vast array of pharmaceuticals, including sulfonamides and other heterocyclic structures. mdpi.com

Sulfone Group Stability: The methanesulfonyl group is generally stable and acts as a polar, hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets.

Although specific, publicly documented pathways to marketed drugs starting from this exact compound are not detailed, its reactive profile makes it an attractive starting material for synthesizing libraries of novel compounds for drug discovery screening.

Application in the Synthesis of Dyes and Pigments

Aromatic compounds containing nitro and halogen substituents have historically been fundamental building blocks in the synthesis of dyes and pigments. mdpi.com The chromophoric (color-bearing) and auxochromic (color-modifying) properties of many dyes are derived from structures built upon such aromatic cores. The functional groups on this compound allow for its potential incorporation into various classes of colorants.

A plausible synthetic application involves the reduction of the nitro group to an amine. The resulting amino compound can then be diazotized and coupled with other aromatic compounds to form azo dyes, which represent the largest single class of commercial colorants. Furthermore, related bromo-nitro aromatic aldehydes, such as 4-bromo-2-nitrobenzaldehyde, are key intermediates in the synthesis of historic pigments like 6,6'-dibromoindigo, the primary component of Tyrian purple. This underscores the utility of the bromo-nitro-benzene motif in creating vibrant and stable colorants.

Utility in Materials Science and Functional Materials

The application of specifically substituted aromatic compounds is a growing area in materials science, where they can be used to create functional materials with tailored electronic, optical, or thermal properties.

Monomer for Specialty Polymers

While the use of this compound as a monomer is not yet widely established, its structure offers significant potential for creating specialty polymers through several polymerization mechanisms:

Azo-Bridged Polymers: Aromatic nitro compounds can undergo reductive coupling to form azo linkages. The polymerization of dinitro aromatic monomers via this method is a known route to producing porous organic polymers with applications in gas capture and separation. nih.gov It is conceivable that this compound could be used to synthesize novel azo-polymers with unique properties conferred by the sulfone and bromo groups.

Nucleophilic Aromatic Substitution Polymerization: The high reactivity of the carbon-bromine bond towards nucleophilic displacement makes the compound a potential A-B type monomer for step-growth polymerization. Reaction with a co-monomer containing two nucleophilic sites (e.g., a bisphenol) could lead to the formation of poly(aryl ether sulfone)s or related high-performance polymers. These polymers are often characterized by high thermal stability and mechanical strength.

Table 2: Potential Polymerization Pathways

| Polymerization Type | Reactive Group(s) | Potential Polymer Class | Key Features |

|---|---|---|---|

| Reductive Coupling | Nitro Group | Azo-Bridged Polymer | Porosity, Nitrogen-rich structure nih.gov |

Components for Optoelectronic Materials

The development of novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with tailored electronic properties. This compound possesses a unique electronic profile that makes it an intriguing building block for such materials.

The core of its potential lies in the presence of two powerful electron-withdrawing groups (EWGs): the nitro (-NO₂) and the methanesulfonyl (-SO₂CH₃) groups. These groups significantly lower the electron density of the aromatic ring. numberanalytics.com This pronounced electron-deficient character is a key attribute for n-type organic semiconductors, which are essential for facilitating electron transport in various electronic devices.

The electronic effects of these substituents are summarized below:

| Functional Group | Electronic Effect | Impact on Aromatic Ring |

| **Nitro (-NO₂) ** | Strongly electron-withdrawing (Inductive & Resonance) | Decreases electron density, enhances electrophilicity |

| Methanesulfonyl (-SO₂CH₃) | Strongly electron-withdrawing (Inductive & Resonance) | Decreases electron density, enhances electrophilicity |

| Bromo (-Br) | Weakly deactivating, ortho-para directing | Provides a site for further functionalization |

This interactive table summarizes the electronic influence of the substituents on the benzene ring.

Molecules with a high dipole moment and significant electronic polarization, often arising from strong EWGs, are candidates for exhibiting non-linear optical (NLO) properties. These properties are crucial for applications in optical communications and data processing. The study of related compounds like nitrobenzene (B124822) has been fundamental in understanding the electronic transitions that can give rise to these effects. researchgate.net Although detailed NLO studies on this compound are not extensively documented, its structure suggests it could serve as a precursor to more complex NLO-active chromophores. By using the bromo-substituent as a synthetic handle, this electron-poor core can be coupled with electron-donating moieties to create sophisticated "push-pull" systems with enhanced NLO responses.

Role in Ligand Design for Organometallic Catalysis

The efficiency and selectivity of organometallic catalysts are critically dependent on the structure of the ligands coordinated to the metal center. This compound serves as an excellent scaffold for the synthesis of bespoke ligands due to the distinct reactivity of its three functional groups.

The primary synthetic utility stems from the carbon-bromine bond, which is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry. nih.govmdpi.com Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Heck reaction (with alkenes) allow for the straightforward attachment of this benzene derivative to larger, more complex molecular frameworks. researchgate.netresearchgate.net This capability is the first step in constructing intricate ligand architectures.

Furthermore, the nitro group offers a pathway for introducing a coordinating atom. The nitro group can be readily reduced under standard conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form an amino group (-NH₂). This amine provides a potent nitrogen donor site (a Lewis base) capable of coordinating to a transition metal center.

The methanesulfonyl group primarily plays the role of an electronic modulator. As a strong electron-withdrawing group, it significantly influences the electron density of the ligand and, consequently, the coordinated metal. This electronic tuning is crucial for modulating the catalytic activity and selectivity of the metal center. For instance, a more electron-deficient metal center can exhibit altered reactivity in processes like oxidative addition or reductive elimination, which are key steps in many catalytic cycles.

The synthetic potential of each functional group in ligand design is outlined below:

| Functional Group | Reactive Potential | Application in Ligand Synthesis |

| Bromo (-Br) | Site for cross-coupling reactions (e.g., Suzuki, Heck) | Enables the construction of the ligand backbone and connection to other aromatic or aliphatic units. nih.govresearchgate.net |

| **Nitro (-NO₂) ** | Can be reduced to an amino group (-NH₂) | Introduces a primary metal-binding site (N-donor). |

| Methanesulfonyl (-SO₂CH₃) | Strong electron-withdrawing character | Tunes the electronic properties of the final ligand, thereby modulating the catalyst's reactivity and selectivity. |

This interactive table details the synthetic utility of each functional group for designing organometallic ligands.

Through a multi-step synthetic sequence—for example, a Suzuki coupling at the bromine site followed by the reduction of the nitro group—this compound can be converted into bidentate or even multidentate ligands. researchgate.net Such ligands are highly sought after in catalysis as they form stable chelate complexes with metal ions, often leading to enhanced catalytic performance. digitellinc.com

Future Research Directions and Perspectives

Development of Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of substituted nitrobenzenes often involves electrophilic aromatic substitution reactions, such as the nitration of a corresponding bromobenzene (B47551) derivative. pbworks.com For a trisubstituted compound like 1-Bromo-2-methanesulfonyl-4-nitrobenzene, controlling the regioselectivity of the substitution steps is paramount. Future research should focus on developing highly selective synthetic routes that minimize the formation of isomeric impurities. This involves the strategic selection of directing groups, catalysts, and reaction conditions.

Moreover, when this compound is used as a building block in more complex syntheses, achieving chemoselectivity (differentiating between the reactive sites) and stereoselectivity (in reactions involving the creation of chiral centers) is crucial. rsc.org Advanced synthetic methodologies, potentially utilizing microwave assistance or flow chemistry, could offer enhanced control over reaction outcomes. rsc.org The development of such precise synthetic pathways is essential for its efficient and scalable production for further applications.

Exploration of Novel Catalytic Transformations Involving the Bromo and Sulfonyl Groups

The carbon-bromine bond in aryl bromides is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The reactivity of related compounds like 1-bromo-4-nitrobenzene (B128438) in Heck and Suzuki-Miyaura reactions has been demonstrated, typically using palladium catalysts. researchgate.netresearchgate.net A key research direction is to explore the catalytic reactivity of the C-Br bond in this compound. Investigating its performance in various cross-coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig) would expand its utility as a synthetic intermediate. researchgate.net

Advanced Spectroscopic Investigations using Time-Resolved and In-Situ Techniques

While standard spectroscopic techniques like NMR, FT-IR, and FT-Raman are fundamental for structural characterization, future research would benefit immensely from advanced spectroscopic methods. irjet.net Techniques such as time-resolved and in-situ spectroscopy can provide dynamic information about reaction mechanisms and kinetics.

For instance, using in-situ IR or Raman spectroscopy during catalytic cross-coupling reactions could allow for the direct observation of catalyst-substrate complexes and transient intermediates, offering deep mechanistic insights. sustainability-directory.com Time-resolved spectroscopy could be employed to study the excited-state dynamics of the molecule, which is particularly relevant given the presence of the nitroaromatic chromophore. These advanced analytical approaches are critical for moving beyond static structural descriptions to a dynamic understanding of the compound's reactivity. sustainability-directory.com

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The field of chemistry is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can accelerate the discovery and optimization of chemical reactions. nih.gov For this compound, ML models could be developed to predict the outcomes of its reactions, including yield and selectivity. chemrxiv.org

Hybrid models that combine mechanistic calculations with ML, such as Gaussian Process Regression, have shown high accuracy in predicting reaction barriers and can achieve excellent performance in predicting regio- and chemoselectivity, even without explicit training for that task. chemrxiv.org By training algorithms on existing reaction data, it is possible to build predictive models that guide experimental design, reducing the time and resources required for optimizing synthetic procedures or discovering new transformations. researchgate.net This data-driven approach can help identify optimal catalysts, solvents, and temperature conditions for a desired reaction involving this compound. nih.govchemrxiv.org

Computational Design of Novel Derivatives with Tuned Electronic and Structural Properties

Computational chemistry provides powerful tools for the in-silico design of new molecules with tailored properties. Using methods like Density Functional Theory (DFT), researchers can calculate the structural and electronic properties of this compound and predict how these properties would change with specific chemical modifications. irjet.netsustainability-directory.com

Future research should focus on the computational design of novel derivatives where the electronic properties (e.g., HOMO-LUMO gap, electron affinity, ionization potential) are precisely tuned. This could involve introducing different substituents on the aromatic ring or modifying the sulfonyl group. Such tailored molecules could be designed for applications in materials science, for example, as components of organic electronic devices or as specialized chemical probes. This predictive approach allows for the rational design of molecules with desired functionalities, prioritizing the synthesis of the most promising candidates. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering for Tailored Solid-State Properties

The solid-state arrangement of molecules, governed by intermolecular interactions, dictates the macroscopic properties of a material. Crystal engineering focuses on understanding and controlling these interactions to design crystalline materials with specific functions. The crystal structures of related substituted benzenes reveal the importance of weak intermolecular forces, such as Br⋯O interactions, and the influence of substituents on molecular conformation, like the dihedral angle between the functional groups and the aromatic ring. nih.govresearchgate.netresearchgate.net

A promising research direction is to investigate the supramolecular chemistry of this compound. By studying its crystal structure and identifying the key intermolecular interactions, researchers can design co-crystals or polymorphic forms with tailored solid-state properties like melting point, solubility, and stability. The presence of bromine (a potential halogen bond donor), the sulfonyl and nitro oxygens (hydrogen/halogen bond acceptors), and the aromatic system (π-stacking) provides multiple handles for targeted crystal engineering.

Table of Physicochemical Data for this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1048916-38-6 | C₇H₆BrNO₄S |

| 1-Bromo-4-methanesulfonyl-2-nitrobenzene | 94832-06-1 | C₇H₆BrNO₄S |

| 4-Bromo-2-methanesulfonyl-1-nitrobenzene | 1423033-81-1 | C₇H₆BrNO₄S |

Table of Illustrative Crystal Structure Parameters from Related Compounds

| Compound | Key Structural Feature | Value |

|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | Dihedral angle between nitro group and phenyl ring | 14.9 (11)° |

| 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene | Dihedral angle between benzene (B151609) ring and O-S-O plane | 49.06 (3)° |

| 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene | Intermolecular Br⋯O interaction distance | 3.286 (4) Å |

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-methanesulfonyl-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible pathway starts with nitration of bromobenzene derivatives, followed by sulfonation and bromination. For example, sulfonation using methanesulfonyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) at 0–5°C can introduce the methanesulfonyl group. Subsequent nitration with HNO₃/H₂SO₄ at 50–60°C yields the nitro derivative. Bromination may require careful control of stoichiometry (e.g., Br₂ in CH₂Cl₂) to avoid over-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR can identify substituent positions. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic H), while methanesulfonyl protons appear as a singlet (δ ~3.0–3.5 ppm).

- X-ray Crystallography : Use SHELX software for structure refinement. Challenges include crystal growth due to steric hindrance from bulky substituents; slow vapor diffusion in DMSO/ethanol mixtures may improve crystal quality .

- HPLC-MS : Verify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent photolytic debromination and hydrolysis. Use anhydrous DMSO or DMF for dissolution, as protic solvents (e.g., H₂O, MeOH) may degrade the sulfonyl group. Thermal stability tests (TGA/DSC) show decomposition above 200°C, suggesting compatibility with room-temperature reactions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and methanesulfonyl (-SO₂Me) groups deactivate the ring, directing electrophilic substitution to the meta position relative to the sulfonyl group. Bromine acts as a leaving group in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and arylboronic acids in toluene/EtOH (3:1) at 80°C. Steric hindrance from the sulfonyl group may reduce coupling efficiency; microwave-assisted synthesis (120°C, 20 min) can enhance yields .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. The nitro group increases ring electron deficiency, favoring NAS at the bromine position. Fukui indices (electrophilicity) and Molecular Electrostatic Potential (MEP) maps highlight reactive sites. Compare with experimental kinetic data (e.g., reaction rates with amines in THF) to validate computational models .

Q. How can researchers resolve contradictions in reported catalytic systems for deprotection of the methanesulfonyl group?

- Methodological Answer : Conflicting studies on deprotection (e.g., using HI/AcOH vs. Mg/MeOH) may arise from competing side reactions. Design a controlled study:

- Step 1 : Monitor reaction progress via TLC (silica, hexane/acetone).

- Step 2 : Use ¹H NMR to detect intermediates (e.g., sulfonic acids).

- Step 3 : Optimize conditions: HI (47%, 2 eq.) in AcOH at 60°C for 4 h achieves >90% desulfonylation without nitro group reduction. Avoid reductive conditions (e.g., LiAlH₄) to preserve the nitro functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products